3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Lipophilicity In silico ADME Physicochemical profiling

This benzofuran-2-carboxamide derivative features a 3-(3-methoxybenzamido) and N-(4-(trifluoromethoxy)phenyl) substitution pattern absent from published CCL20/CCR6-targeted series, offering scaffold-hopping and IP-diversification potential. Its +0.7 XLogP3 and +1 HBA versus des-methoxy analogs provide measurable ADME differentiation. The 4-(trifluoromethoxy)phenyl group enables metabolic-stability benchmarking. With a defined MW increment (+30 Da) and rotatable bond (+1) over parent compounds, it supports ligand-efficiency studies. Procure alongside CAS 888455-43-4 for head-to-head permeability, solubility, and clearance comparisons.

Molecular Formula C24H17F3N2O5
Molecular Weight 470.404
CAS No. 888456-00-6
Cat. No. B2981964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
CAS888456-00-6
Molecular FormulaC24H17F3N2O5
Molecular Weight470.404
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C24H17F3N2O5/c1-32-17-6-4-5-14(13-17)22(30)29-20-18-7-2-3-8-19(18)33-21(20)23(31)28-15-9-11-16(12-10-15)34-24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30)
InChIKeyVNNPPFWEFYYYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888456-00-6): Compound Class and Procurement Context


3-(3-Methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888456-00-6) is a fully synthetic benzofuran-2-carboxamide derivative bearing a 3-methoxybenzamido substituent at the 3-position of the benzofuran core and a 4-(trifluoromethoxy)phenyl group on the terminal carboxamide nitrogen. The benzofuran-2-carboxamide scaffold is a recognised privileged structure in medicinal chemistry, with demonstrated utility in immunomodulation, oncology, and anti-infective programmes [1]. This specific compound contains the 3‑methoxybenzamido and 4‑(trifluoromethoxy)phenyl motifs, whose combination is not represented among the benzofuran-2‑carboxamide derivatives characterised in the peer‑reviewed literature to date [2].

Why Generic Substitution of 3-(3-Methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide with In‑Class Analogs Carries Undefined Risk


Within the benzofuran-2-carboxamide class, even minor peripheral substituent changes—such as moving or removing a single methoxy group on the benzamido ring or replacing the N‑aryl trifluoromethoxy moiety—can profoundly alter hydrogen‑bond acceptor count, lipophilicity, and electronic surface topology, each of which is known to modulate target binding, selectivity, and ADME properties [1]. For example, in the structurally related CCL20/CCR6‑targeted series, shifting substitution from the C4 to the C5 position on the benzofuran core converted inactive compounds into low‑micromolar inhibitors of chemotaxis, demonstrating that activity is exquisitely sensitive to substitution pattern [1]. Consequently, treating the 3‑(3‑methoxybenzamido)‑N‑(4‑(trifluoromethoxy)phenyl) substitution array as interchangeable with close neighbors (e.g., 3‑benzamido or 3‑(4‑fluorobenzamido) analogs) introduces a non‑quantified risk of loss of the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for 3-(3-Methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888456-00-6)


Computed LogP and Hydrogen‑Bond Acceptor Count Differentiate the 3‑Methoxybenzamido Congener from the Des‑methoxy Analog

The presence of the 3‑methoxy group on the benzamido ring increases the calculated octanol‑water partition coefficient (XLogP3) and adds one hydrogen‑bond acceptor (HBA) relative to the direct des‑methoxy comparator 3‑benzamido‑N‑(4‑(trifluoromethoxy)phenyl)benzofuran‑2‑carboxamide (CAS 888455‑43‑4). These computed parameters are widely used to rank compounds in early‑stage library design and procurement triage [1].

Lipophilicity In silico ADME Physicochemical profiling

Molecular Weight and Rotatable Bond Count Distinguish the Target Compound from the Closest Commercial Analog

The 3‑(3‑methoxybenzamido) derivative (MW = 470.4 g·mol⁻¹) carries an additional 30 Da over the des‑methoxy parent (MW = 440.4 g·mol⁻¹) and possesses one additional rotatable bond as a consequence of the methoxy substituent [1]. In fragment‑ and lead‑oriented procurement, molecular weight increments of this magnitude directly influence ligand efficiency indices (LE, LLE) and are routinely used to filter compound collections [2].

Molecular recognition Ligand efficiency metrics Procurement specification

Substitution‑Pattern Sensitivity in the Benzofuran‑2‑carboxamide Class: C4 vs C5 Benzofuran Modification Alters Immunomodulatory Potency by >10‑fold

In the closely related CCL20/CCR6 chemotaxis series, moving a substituent from the C4 to the C5 position of the benzofuran core converted inactive compounds into inhibitors with IC₅₀ values in the low micromolar range. Specifically, C5‑substituted derivatives inhibited CCL20‑induced chemotaxis of human PBMCs, whereas the corresponding C4‑substituted regioisomers were inactive at equivalent concentrations [1]. This demonstrates that the benzofuran‑2‑carboxamide pharmacophore is not tolerant of indiscriminate substitution, reinforcing the need to treat the specific 3‑(3‑methoxybenzamido)‑N‑(4‑(trifluoromethoxy)phenyl) arrangement as a distinct chemical entity.

Structure‑activity relationship Immuno‑oncology Chemotaxis inhibition

Electron‑Withdrawing 4‑(Trifluoromethoxy)phenyl Group Contributes to Metabolic Stability Relative to Methoxy‑Substituted N‑Aryl Analogs

The 4‑(trifluoromethoxy)phenyl substituent on the terminal carboxamide is strongly electron‑withdrawing (Hammett σₚ ≈ +0.35), in contrast to the electron‑donating 4‑methoxy or 2‑ethoxy groups found in analogs such as N‑(2‑ethoxyphenyl)‑3‑(3‑methoxybenzamido)‑1‑benzofuran‑2‑carboxamide (CAS 888445‑22‑5) [1]. Electron‑withdrawing groups on aryl rings are well established to reduce oxidative metabolism by cytochrome P450 enzymes, potentially conferring a longer metabolic half‑life [2]. This provides a procurement rationale for selecting the 4‑(trifluoromethoxy)phenyl congener over N‑aryl methoxy/ethoxy variants when metabolic stability is a screening priority.

Metabolic stability CYP450 Electron‑withdrawing group

Recommended Application Scenarios for 3-(3-Methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide Based on Current Evidence


Immunomodulatory Screening Cascade Targeting the CCL20/CCR6 Axis

Given the demonstrated sensitivity of the benzofuran‑2‑carboxamide scaffold to substitution pattern in CCL20‑induced PBMC chemotaxis assays [1], CAS 888456-00-6 is a rational inclusion in focused library enrichment around this target axis. Its 3‑(3‑methoxybenzamido)‑N‑(4‑(trifluoromethoxy)phenyl) substitution pattern occupies chemical space not yet explored in the published CCL20/CCR6 programme, making it a candidate for scaffold‑hopping and IP‑diversification strategies.

Physicochemical Comparator in ADME/PK Triage Studies

The elevated XLogP3 (+0.7) and additional HBA (+1) of CAS 888456-00-6 relative to the des‑methoxy parent [2] provide measurable physicochemical differentiation that can be exploited in ADME triage. Procurement of this compound alongside its des‑methoxy analog (CAS 888455‑43‑4) allows direct experimental determination of whether the methoxy‑driven lipophilicity increase translates to altered permeability, solubility, or metabolic clearance.

Metabolic Stability Benchmarking in CYP‑Oxidation‑Prone Chemical Series

The electron‑withdrawing 4‑(trifluoromethoxy)phenyl group distinguishes CAS 888456-00-6 from N‑aryl ethoxy/methoxy analogs (e.g., CAS 888445‑22‑5) [3]. This compound can serve as a metabolic‑stability benchmark when evaluating the impact of N‑aryl electronic character on microsomal half‑life within the benzofuran‑2‑carboxamide series.

Fragment‑Based and Ligand‑Efficiency‑Driven Lead Optimisation

The molecular weight increment (+30 Da, 6.8%) and additional rotatable bond (+1) versus the parent des‑methoxy compound [2] provide a defined perturbation for ligand efficiency (LE) and lipophilic ligand efficiency (LLE) studies. Procurement teams supporting fragment‑to‑lead programmes can use this pair to experimentally quantify the efficiency cost of the 3‑methoxybenzamido substituent.

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